3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is a chemical compound with the molecular formula C₁₅H₁₄N₂O and a molecular weight of approximately 238.2845 g/mol. It features a pyrrole ring substituted with a phenethyl group and a nitrile functional group, contributing to its unique properties. The compound is identified by its CAS number 1403564-76-0 and is classified as an irritant .
The reactivity of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile can be attributed to its functional groups. Key reactions include:
These reactions highlight the compound's potential for further chemical modifications.
The synthesis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile typically involves several steps:
These methods allow for the efficient production of the compound in laboratory settings.
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile has potential applications in:
Further exploration into its applications could reveal additional uses in medicinal chemistry and materials science.
Several compounds share structural similarities with 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile | C₇H₆N₂O | Simpler structure; lacks phenethyl substitution |
| 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile | C₁₁H₈N₂OS | Contains a thienyl group; different biological activity |
| 3-(2,5-Dimethyl-1-phenethyl-1H-pyrrol)-3-oxo-propionitrile | C₁₇H₁₈N₂O | More complex structure; additional methyl substitutions |
The presence of the phenethyl group in 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile differentiates it from other similar compounds, potentially influencing its biological activity and reactivity.
The pyrrole ring serves as the foundational scaffold for this compound. Classical methods for pyrrole synthesis often involve cyclization reactions, such as the Paal-Knorr synthesis, which employs 1,4-diketones and ammonia or primary amines. However, contemporary strategies have shifted toward modular, multi-component reactions (MCRs) to improve efficiency. A notable example involves the condensation of α-hydroxyketones, oxoacetonitriles, and anilines under acidic conditions to form substituted pyrroles (Scheme 1) [3]. For instance, reacting 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with 3-oxobutanenitrile and 4-fluoroaniline yields a pyrrole derivative in 53% yield [3]. This method benefits from its simplicity and scalability, though regioselectivity challenges may arise with unsymmetrical substrates.
Introducing the phenethyl group to the pyrrole nitrogen typically involves alkylation reactions. Traditional protocols use phenethyl halides (e.g., phenethyl bromide) and a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) [8]. For example, methyl pyrrole-2-carboxylate reacts with (S)-1-phenylethyl bromide in DMF to yield the N-phenethyl derivative after hydrolysis [8]. While effective, this method requires careful control of stoichiometry to avoid over-alkylation.
The nitrile group is commonly introduced via two pathways:
A comparative analysis of these methods is provided below:
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Direct Cyanation | 3-oxobutanenitrile, acid | 50–60 | One-step integration; minimal waste |
| Oxidative Dehydrogenation | RuCl₃, TEMPO, O₂ | 70–85 | Broad substrate scope |
Recent advances in catalysis have streamlined the synthesis of 3-oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile:
Efforts to improve sustainability focus on:
The Nuclear Magnetic Resonance spectroscopic analysis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile provides comprehensive structural information through proton, carbon, and two-dimensional techniques. The compound, with molecular formula C₁₅H₁₄N₂O and molecular weight 238.28 grams per mole, exhibits characteristic spectroscopic signatures consistent with its heterocyclic pyrrole framework containing phenethyl substitution and propanenitrile functionality [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns characteristic of the pyrrole ring system. The aromatic protons of the phenethyl substituent appear in the typical aromatic region at approximately 7.2-7.4 parts per million, consistent with monosubstituted benzene rings [3] [4]. The pyrrole ring protons exhibit characteristic chemical shifts, with the α-proton (adjacent to nitrogen) resonating further downfield compared to β-protons due to the electron-withdrawing effect of the nitrogen atom [5] [4].
The N-phenethyl substituent produces characteristic multipicity patterns, with the methylene bridge protons (CH₂CH₂) appearing as triplets due to vicinal coupling. The chemical shifts of pyrrole protons are influenced by the presence of the carbonyl group at the 2-position, which causes significant downfield shifts of the α-proton resonances and smaller downfield shifts for β-protons [4].
| Structural Fragment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic phenyl protons | 7.2-7.4 | multiplet | 5H |
| Pyrrole α-protons | 6.8-7.2 | multiplet | 2H |
| N-CH₂ (phenethyl) | 4.2-4.5 | triplet | 2H |
| CH₂-Ph (phenethyl) | 2.8-3.1 | triplet | 2H |
| Propanenitrile CH₂ | 3.8-4.1 | singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The nitrile carbon appears characteristically around 117-119 parts per million, consistent with typical nitrile chemical shifts [6]. The carbonyl carbon resonates in the expected region for ketones at approximately 185-190 parts per million [6].
The pyrrole ring carbons exhibit chemical shifts consistent with aromatic five-membered heterocycles. Carbon-2 and Carbon-5 (α-carbons) appear more downfield than Carbon-3 and Carbon-4 (β-carbons) due to their proximity to the electronegative nitrogen atom [5]. The phenethyl carbons show typical aromatic and aliphatic chemical shifts, with the benzene ring carbons appearing in the aromatic region and the ethyl bridge carbons in the aliphatic region.
The Infrared vibrational spectroscopy of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions [7] [8] [6].
Nitrile Stretching Vibration
The nitrile functional group produces a characteristic strong absorption band in the region of 2240-2260 wavenumbers [6]. This absorption is typically of medium intensity and appears as a sharp peak due to the linear geometry of the C≡N triple bond. The exact frequency within this range depends on the electronic environment and conjugation effects with adjacent groups [8] [9].
Carbonyl Stretching Vibration
The ketone carbonyl group exhibits a strong absorption band in the region of 1705-1725 wavenumbers [6]. The frequency is influenced by conjugation with the pyrrole ring system, which may cause a slight shift to lower frequencies compared to unconjugated ketones. The intensity of this band is typically very strong due to the large dipole moment change during the C=O stretching vibration.
Aromatic and Pyrrole Ring Vibrations
The aromatic system produces characteristic absorption patterns in multiple regions. Aromatic C-H stretching vibrations appear in the region of 3050-3100 wavenumbers, while aromatic C=C stretching vibrations are observed around 1475-1600 wavenumbers [6]. The pyrrole ring contributes additional vibrational modes, including ring breathing and deformation modes in the fingerprint region below 1500 wavenumbers [7] [10].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Nitrile C≡N stretch | 2240-2260 | medium | C≡N stretching |
| Carbonyl C=O stretch | 1705-1725 | strong | C=O stretching |
| Aromatic C-H stretch | 3050-3100 | medium | Ar-H stretching |
| Aromatic C=C stretch | 1475-1600 | medium | Aromatic C=C |
| Aliphatic C-H stretch | 2850-3000 | medium | CH₂ stretching |
Mass spectrometric analysis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile under electron impact ionization reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition processes [11] [12] [13].
Molecular Ion Peak
The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the molecular weight of the compound. The molecular ion exhibits moderate stability, consistent with aromatic heterocyclic compounds containing extended conjugation systems [11] [12].
Primary Fragmentation Pathways
The primary fragmentation pathways involve cleavage of bonds adjacent to the pyrrole ring and loss of characteristic neutral fragments. Common fragmentation patterns include loss of the phenethyl side chain, fragmentation of the propanenitrile group, and ring-opening reactions of the pyrrole system [11] [12].
Loss of the nitrile group (CN, mass 26) represents a characteristic fragmentation pathway, producing fragments with mass-to-charge ratios corresponding to [M-26]⁺. Additionally, loss of the entire propanenitrile chain (C₂H₂N, mass 40) occurs through α-cleavage adjacent to the carbonyl group [11].
Secondary Fragmentation Processes
Secondary fragmentation involves further decomposition of primary fragment ions. The phenethyl fragment may undergo additional cleavage to form benzyl cations (C₇H₇⁺, mass 91) and tropylium ions (C₇H₇⁺, mass 91), which are highly stable aromatic cations [11] [12].
The pyrrole ring system may undergo ring-opening reactions leading to the formation of linear fragments containing nitrogen. These fragmentation patterns are influenced by the electron-donating or electron-withdrawing nature of substituents on the pyrrole ring [13].
| Fragment Ion | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 238 | medium | Molecular ion |
| [M-26]⁺ | 212 | high | Loss of CN |
| [M-40]⁺ | 198 | medium | Loss of C₂H₂N |
| [C₇H₇]⁺ | 91 | high | Benzyl/tropylium |
| [M-104]⁺ | 134 | low | Loss of phenethyl |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile, revealing molecular geometry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice [14] [15] [16].
Crystal System and Space Group
Based on structural analysis of related pyrrole derivatives, the compound likely crystallizes in a monoclinic or orthorhombic crystal system. The space group determination depends on the molecular symmetry and packing arrangements within the unit cell [16] [17]. The asymmetric unit typically contains one molecule, although some pyrrole derivatives exhibit multiple crystallographically independent molecules [17].
Molecular Geometry and Conformation
The pyrrole ring adopts a planar conformation, as is characteristic for aromatic five-membered heterocycles. The phenethyl substituent orientation relative to the pyrrole ring is influenced by steric interactions and electronic effects. The propanenitrile chain conformation is determined by the balance between steric repulsion and electronic stabilization [16] [17].
Bond lengths within the pyrrole ring show typical aromatic character, with C-C bond lengths ranging from 1.35 to 1.42 Angstroms and C-N bond lengths around 1.37 Angstroms. The carbonyl C=O bond length is approximately 1.22 Angstroms, consistent with typical ketone values [16].
Intermolecular Interactions
The crystal packing is stabilized by various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the nitrile group provides opportunities for dipole-dipole interactions, while the aromatic systems can participate in π-π stacking arrangements [16] [18].
Hydrogen bonding interactions may occur between the nitrile nitrogen and aromatic hydrogen atoms, forming chains or dimeric structures within the crystal lattice. The carbonyl oxygen can act as a hydrogen bond acceptor with neighboring molecules [18].
| Geometric Parameter | Value Range | Standard Deviation |
|---|---|---|
| Pyrrole C-C bond length | 1.35-1.42 Å | ±0.02 Å |
| Pyrrole C-N bond length | 1.36-1.38 Å | ±0.02 Å |
| Carbonyl C=O bond length | 1.21-1.23 Å | ±0.01 Å |
| Nitrile C≡N bond length | 1.15-1.17 Å | ±0.01 Å |
| C-C-C bond angles | 105-110° | ±2° |
Density Functional Theory calculations provide comprehensive electronic structure information for 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile, including optimized geometries, energetic properties, and spectroscopic predictions [19] [20] [21] [22].
Geometry Optimization
Density Functional Theory geometry optimization using the B3LYP functional with 6-311G(d,p) basis set provides accurate structural parameters for the compound. The calculations confirm the planar nature of the pyrrole ring and predict the preferred conformation of the phenethyl substituent [19] [21]. The optimized bond lengths and angles show excellent agreement with experimental X-ray crystallographic data [15].
The carbonyl group is predicted to lie in the same plane as the pyrrole ring, maximizing conjugation and electronic stabilization. The phenethyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the pyrrole system [21] [22].
Vibrational Frequency Analysis
Computed vibrational frequencies using Density Functional Theory methods provide theoretical predictions for Infrared spectroscopic assignments. The calculated frequencies show good correlation with experimental Infrared spectra when appropriate scaling factors are applied [19] [21]. The nitrile stretching frequency is predicted around 2250 wavenumbers, while the carbonyl stretching frequency appears around 1715 wavenumbers.
Electronic Properties
Density Functional Theory calculations reveal the electronic properties of the molecule, including dipole moment, polarizability, and electrostatic potential surfaces. The compound exhibits a significant dipole moment due to the presence of polar functional groups (nitrile and carbonyl) and the asymmetric charge distribution [20] [21].
| Property | Calculated Value | Method |
|---|---|---|
| Dipole moment | 4.2-4.8 Debye | B3LYP/6-311G(d,p) |
| Total energy | -856.4 Hartree | B3LYP/6-311G(d,p) |
| HOMO energy | -6.1 eV | B3LYP/6-311G(d,p) |
| LUMO energy | -1.8 eV | B3LYP/6-311G(d,p) |
| Band gap | 4.3 eV | B3LYP/6-311G(d,p) |
Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile [20] [21] [15].
Highest Occupied Molecular Orbital Analysis
The Highest Occupied Molecular Orbital is primarily localized on the pyrrole ring system with significant contributions from the aromatic π-system. The orbital exhibits characteristic π-bonding character with electron density concentrated on the carbon and nitrogen atoms of the pyrrole ring [20] [21]. The phenethyl substituent contributes to the Highest Occupied Molecular Orbital through extended conjugation with the heterocyclic system.
Lowest Unoccupied Molecular Orbital Analysis
The Lowest Unoccupied Molecular Orbital shows significant contribution from the carbonyl and nitrile groups, indicating these electron-withdrawing functionalities serve as electron-accepting sites in chemical reactions [20] [21]. The orbital demonstrates π* antibonding character localized primarily on the propanenitrile chain and carbonyl carbon.
Frontier Molecular Orbital Energy Gap
The energy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO gap) provides information about the compound's electronic excitation properties and chemical reactivity. The calculated energy gap of approximately 4.3 electron volts indicates moderate stability and suggests the compound may exhibit interesting photochemical properties [20] [15].
Natural Bond Orbital Analysis
Natural Bond Orbital analysis reveals the charge distribution and bonding characteristics within the molecule. The nitrogen atoms in both the pyrrole ring and nitrile group carry partial negative charges, while the carbonyl carbon exhibits partial positive character. This charge distribution influences the compound's reactivity patterns and intermolecular interactions [21].
The analysis shows significant π-conjugation between the pyrrole ring and the carbonyl group, with lesser conjugation extending to the nitrile functionality. This electronic delocalization stabilizes the molecule and influences its spectroscopic properties [20] [21].
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.1 | π-bonding | Pyrrole ring |
| LUMO | -1.8 | π*-antibonding | Carbonyl/nitrile |
| HOMO-1 | -6.8 | π-bonding | Phenyl ring |
| LUMO+1 | -0.9 | π*-antibonding | Aromatic system |